molecular formula C9H10ClNO2 B7797279 2-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 1991-77-1

2-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No.: B7797279
CAS No.: 1991-77-1
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorophenyl)propanoic acid, also known as 2-chlorophenylalanine, is a derivative of phenylalanine. This compound is recognized for its role in various biological and chemical processes. It has a molecular formula of C9H10ClNO2 and a molecular weight of 199.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine. One common method includes the reaction of phenylalanine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the ortho position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(2-chlorophenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, influencing the production of neurotransmitters and other bioactive molecules. The chlorine atom in the phenyl ring plays a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

    2-Amino-3-(4-chlorophenyl)propanoic acid: Another chlorinated phenylalanine derivative with similar properties but different positional isomerism.

    2-Amino-3-(2-bromophenyl)propanoic acid: A brominated analog with distinct reactivity due to the presence of bromine instead of chlorine.

    2-Amino-3-(2-fluorophenyl)propanoic acid: A fluorinated derivative with unique electronic properties

Uniqueness: 2-Amino-3-(2-chlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and specificities in biological systems, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-11-3, 1991-77-1
Record name 2-Chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14091-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-3-phenyl-DL-alanine
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Record name NSC154946
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154946
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Record name 14091-11-3
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Record name 14091-11-3
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Record name 2-chloro-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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